molecular formula C13H8ClNO2S B14910863 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile

Cat. No.: B14910863
M. Wt: 277.73 g/mol
InChI Key: VWDCIIWLUVRLBM-UHFFFAOYSA-N
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Description

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is an organic compound that features a benzonitrile group linked to a thiophene ring through an oxoethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 4-hydroxybenzonitrile.

    Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified with an alcohol to form an ester intermediate.

    Oxidation: The ester is then oxidized to form the corresponding oxo compound.

    Etherification: The oxo compound undergoes etherification with 4-hydroxybenzonitrile to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thienylboronic acid: Another thiophene derivative with similar structural features.

    4-[(5-chlorothiophen-2-yl)methoxy]benzonitrile: A compound with a similar core structure but different functional groups.

Uniqueness

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxoethoxy bridge and nitrile group make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

4-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]benzonitrile

InChI

InChI=1S/C13H8ClNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2

InChI Key

VWDCIIWLUVRLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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